5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde
Description
5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde is a heteroaromatic aldehyde featuring a pyridine core substituted at position 5 with a 2-fluoro-5-methoxyphenyl group and an aldehyde functional group at position 2. Its molecular formula is C₁₃H₉FNO₂, with a molecular weight of 230.22 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactive aldehyde moiety and electron-rich aromatic system, which facilitates further functionalization .
Properties
IUPAC Name |
5-(2-fluoro-5-methoxyphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-11-4-5-13(14)12(6-11)9-2-3-10(8-16)15-7-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZLLIKALYNQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde typically involves the reaction of 2-fluoro-5-methoxybenzaldehyde with picolinic acid or its derivatives under specific reaction conditions . The reaction may be catalyzed by acids or bases, and the choice of solvent can significantly influence the yield and purity of the product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and scalability .
Chemical Reactions Analysis
5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde has several scientific research applications, including:
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological activities and lead to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Electron Effects : The 2-fluoro-5-methoxyphenyl group in the target compound introduces a balance of electron-withdrawing (F) and donating (OCH₃) effects, which modulate reactivity compared to the purely electron-withdrawing CF₃ group in its trifluoromethyl analog .
- Heteroaromatic vs. Benzene Core : The pyridine ring in the target compound enhances solubility in polar solvents relative to 2-fluoro-5-methoxybenzaldehyde, which lacks a heteroatom .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations:
- Solubility : The target compound’s lower estimated Log S (-3.5) compared to its analogs reflects reduced water solubility due to its larger aromatic surface area.
- Topological Polar Surface Area (TPSA) : The higher TPSA (45.7 Ų) of the target compound suggests stronger polar interactions, likely influencing its pharmacokinetic behavior in drug design .
Biological Activity
5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde is characterized by a picolinaldehyde moiety substituted with a fluoro and methoxy group on the phenyl ring. The synthesis typically involves the condensation of 2-fluoro-5-methoxybenzaldehyde with picoline derivatives under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde. For instance, derivatives with similar structural features have shown significant activity against viruses such as H5N1 and SARS-CoV-2. The mechanism of action involves inhibition of viral replication, potentially through interference with viral proteases or polymerases.
Table 1: Antiviral Activity of Related Compounds
| Compound | Virus Target | IC50 (μM) | % Inhibition (0.5 μmol/μL) |
|---|---|---|---|
| Compound 8h | H5N1 | 3.669 | 93% |
| Compound 8f | SARS-CoV-2 | 544.6 | 88% |
| 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde | TBD | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including L1210 mouse leukemia cells. The biological evaluation often employs assays such as MTT or plaque reduction assays to determine cell viability and proliferation inhibition.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | L1210 | <100 |
| Compound B | HeLa | <200 |
| 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde | TBD | TBD |
The biological activity of 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : It could interact with specific receptors on cell membranes, altering signaling pathways that lead to apoptosis or reduced viral load.
- Structural Interference : The presence of fluorine and methoxy groups may enhance binding affinity to target proteins, improving efficacy.
Case Studies
Several case studies have investigated the biological effects of compounds structurally similar to 5-(2-Fluoro-5-methoxyphenyl)picolinaldehyde:
- Study on H5N1 Virus : A compound with a trifluoromethyl group showed high antiviral activity, achieving over 90% inhibition at low concentrations, suggesting that similar substitutions in the target compound could yield comparable results.
- Cytotoxicity in Cancer Models : Research indicated that certain derivatives inhibited L1210 cell proliferation significantly, with IC50 values in the low nanomolar range, underscoring the potential for developing anticancer agents based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
